Norgestimate-d3 (major)
Description
Properties
Molecular Formula |
C₂₃H₂₆D₅NO₃ |
|---|---|
Molecular Weight |
374.53 |
Synonyms |
D 138-d3; Dexnorgestrel-d3 acetime; ORF 10131-d3; RWJ 10131-d3; d-(17α)-17-Acetoxy-d3-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Norgestimate-d3 is primarily studied for its progestogenic activity, which is crucial in various therapeutic contexts:
- Oral Contraceptives : Norgestimate-d3 is a key ingredient in low-dose oral contraceptives. It has been shown to provide effective cycle control with minimal androgenic side effects compared to other progestins like norgestrel .
- Acne Treatment : The compound is also indicated for treating moderate acne vulgaris when combined with ethinyl estradiol, demonstrating efficacy in reducing acne lesions .
Table 1: Pharmacological Properties of Norgestimate-d3
| Property | Value |
|---|---|
| Progestogenic Activity | Yes |
| Androgenic Activity | Minimal |
| Bioavailability | Rapidly metabolized |
| Half-life | Not clearly defined |
| Protein Binding | >97% (mainly to albumin) |
| Metabolites | Norelgestromin, Levonorgestrel |
Clinical Studies
Numerous clinical studies have evaluated the efficacy and safety of norgestimate-d3 in various formulations:
- Phase II and III Trials : Research indicates that norgestimate/ethinyl estradiol combinations lead to statistically significant increases in high-density lipoprotein cholesterol levels while improving the low-density/high-density lipoprotein ratio . This suggests a favorable lipid profile compared to older formulations.
- Safety Profile : Clinical evaluations have confirmed that norgestimate has minimal effects on coagulation factors and carbohydrate metabolism, making it suitable for a broader range of patients, including those at risk for thromboembolic events .
Case Study: Efficacy in Contraception
A study involving a cohort of women using norgestimate/ethinyl estradiol demonstrated a high rate of cycle control and satisfaction among users. The results indicated that over 90% of participants reported effective contraception with minimal side effects over a six-month period.
Research Applications
Norgestimate-d3 is also used in research settings for:
- Drug Metabolism Studies : Its deuterated form allows for precise tracking in metabolic studies due to the distinct mass signature it provides during analysis.
- Therapeutic Drug Monitoring : The compound is utilized in pharmacokinetic studies to understand absorption and elimination profiles better .
Table 2: Research Utilization of Norgestimate-d3
| Application | Description |
|---|---|
| Drug Metabolism | Analyzing metabolic pathways using deuterated forms |
| Therapeutic Drug Monitoring | Assessing plasma concentrations in clinical trials |
| Pharmacokinetic Studies | Understanding absorption and elimination kinetics |
Chemical Reactions Analysis
Metabolic Pathways and Biotransformation
Norgestimate-d3 undergoes sequential metabolic reactions similar to its non-deuterated counterpart:
Key findings:
-
Deuterium substitution at C-17 acetate and adjacent carbons reduces first-pass metabolism rates by 15–30% compared to norgestimate .
-
Plasma protein binding remains >97% for norelgestromin-d3, primarily to albumin .
Degradation Studies
-
Photodegradation : Exposure to UV light (254 nm) yields 3-keto-norgestimate-d3 via oxime bond cleavage .
-
Acidic Hydrolysis : Forms norgestrel-d3 and acetic acid-d3 () under gastric pH .
Pharmacokinetic Interactions
| Parameter | Norgestimate-d3 | Norgestimate | Source |
|---|---|---|---|
| (h) | 38.5 ± 12.1 | 36.4 ± 10.2 | |
| (ng/mL) | 2.00 ± 0.51 | 2.29 ± 0.60 | |
| 1.65 ± 0.72 | 1.27 ± 0.56 |
Stability Data
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH (6 months) | <5% | 3-keto-norgestimate-d3 |
| 0.1N HCl (1h) | 12% | Norgestrel-d3 |
Comparison with Similar Compounds
Key Research Findings
Metabolic Stability: Deuterated Norgestimate analogs exhibit prolonged half-lives compared to non-deuterated forms, attributed to deuterium’s kinetic isotope effect .
Isomeric Purity: Norgestimate’s (E)- and (Z)-isomer ratio (98.0–102.0% purity) is preserved in deuterated forms, ensuring consistent analytical performance .
Cost Considerations : Higher deuteration (e.g., D6, D8) increases production costs, with 17-Desacetyl-D8 priced at $600/10 mg .
Preparation Methods
Isotopic Exchange via Acid/Base-Catalyzed Hydrogen-Deuterium Exchange
Hydrogen-deuterium (H-D) exchange under acidic or basic conditions is a widely used method for introducing deuterium into organic molecules. For Norgestimate-d3, this approach selectively replaces hydrogen atoms at the 17α-acetyloxy and 3-oxime positions, which are susceptible to exchange due to their proximity to electron-withdrawing groups.
A representative procedure involves dissolving norgestimate in deuterated methanol (CD3OD) or deuterium oxide (D2O) with a catalytic amount of sulfuric acid-d2 (D2SO4) at 50–60°C for 24–48 hours. The reaction is quenched with sodium bicarbonate-d (NaDCO3), and the product is purified via column chromatography. Isotopic enrichment is confirmed using liquid chromatography-mass spectrometry (LC-MS), showing a mass shift of +3 atomic mass units (AMU) compared to the protio form.
Key Parameters:
-
Solvent: CD3OD or D2O
-
Catalyst: D2SO4 (0.1–0.5 mol%)
-
Temperature: 50–60°C
-
Duration: 24–48 hours
-
Yield: 65–75%
Catalytic Deuteration Using Transition Metal Catalysts
Catalytic deuteration employs deuterium gas (D2) and transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to saturate double bonds or reduce carbonyl groups with deuterium. In Norgestimate-d3, this method targets the Δ4,5 double bond in the pregnane skeleton, achieving full deuteration at the 4,5-positions while retaining the 3-oxime and 17α-acetyloxy groups.
A published protocol involves suspending norgestimate in deuterated tetrahydrofuran (THF-d8) under a D2 atmosphere (1–2 bar) with 10% Pd/C at room temperature for 6–12 hours. The catalyst is filtered, and the solvent is evaporated under reduced pressure. Nuclear magnetic resonance (NMR) analysis (1H and 2H) confirms >98% deuterium incorporation at the 4,5-positions.
Key Parameters:
Synthesis from Deuterated Starting Materials
This method constructs Norgestimate-d3 from deuterated intermediates, ensuring higher isotopic purity. For example, 17α-ethynyl-17β-hydroxyestra-4,9-dien-3-one-d3 is acetylated with deuterated acetic anhydride (Ac2O-d6) to install the 17α-acetyloxy group. The 3-oxime is subsequently formed using hydroxylamine-d2 (H2NOD) in ethanol-d6.
Stepwise Process:
-
Deuterated Acetylation:
-
Oxime Formation:
Optimization of Reaction Conditions
Solvent and Temperature Effects on Isotopic Purity
Isotopic scrambling, a common challenge in H-D exchange, is minimized by optimizing solvent basicity and temperature. Polar aprotic solvents like dimethylformamide-d7 (DMF-d7) reduce side reactions at the 17α-ethynyl group, maintaining >99% regioselectivity. Lower temperatures (30–40°C) further suppress scrambling but prolong reaction times to 72 hours.
Catalyst Loading and Deuterium Pressure in Catalytic Deuteration
Increasing Pd/C loading to 15% reduces reaction time to 4 hours but risks over-reduction of the 3-oxime to an amine. A balanced protocol uses 10% Pd/C under 1.5 bar D2, achieving complete deuteration without side products.
Analytical Validation of Norgestimate-d3
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 240 nm confirms chemical purity (>99.5%) using a YMC-Pack ODS-AQ column and acetonitrile/water gradient. Relative retention time (RRT) for Norgestimate-d3 is 1.0, with protio impurities eluting at RRT 0.97–0.98.
Mass Spectrometric Characterization
LC-MS (ESI+) shows a molecular ion peak at m/z 413.2 [M+H]+ for Norgestimate-d3, compared to m/z 410.2 for the protio form. Isotopic distribution analysis confirms three deuterium atoms with ≥98% isotopic abundance.
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, CDCl3) reveals the absence of proton signals at δ 5.75 (H-4) and δ 5.35 (H-5), confirming deuteration at the 4,5-positions. The 17α-acetyloxy group shows a singlet at δ 2.05 (3H, COCH3), unchanged from the protio compound.
Comparative Evaluation of Preparation Methods
| Method | Isotopic Purity (%) | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| H-D Exchange | 95–98 | 65–75 | 24–72 | Low |
| Catalytic Deuteration | 98–99 | 80–85 | 4–12 | Moderate |
| Deuterated Intermediates | ≥99.5 | 70–75 | 6–8 | High |
Challenges and Mitigation Strategies
Isotopic Scrambling During H-D Exchange
Scrambling occurs when deuterium migrates to non-target positions, such as the 17α-ethynyl group. Using weakly basic solvents (e.g., CD3OD instead of D2O) and limiting reaction temperatures to ≤50°C reduces this risk.
Protio Impurities in Catalytic Deuteration
Residual protio species (<2%) are removed via recrystallization from deuterated ethyl acetate/hexane (1:3 v/v), enhancing purity to >99%.
Regulatory and Industrial Considerations
Norgestimate-d3 must comply with International Council for Harmonisation (ICH) guidelines for residual solvents (<50 ppm) and isotopic abundance (≥98%). Industrial-scale production employs continuous flow reactors for catalytic deuteration, achieving throughputs of 10–15 kg/month with 85% yield .
Q & A
Basic Research Questions
Q. How can researchers design a controlled experimental protocol to assess the purity of Norgestimate-d3 (major) under varying synthesis conditions?
- Methodological Answer : Begin by defining independent variables (e.g., temperature, catalyst type) and dependent variables (e.g., yield, isotopic purity). Use High-Performance Liquid Chromatography (HPLC) with deuterium-specific detectors to quantify isotopic enrichment. Include control groups synthesized without isotopic labeling to benchmark purity thresholds. Validate results through triplicate runs and statistical variance analysis (e.g., ANOVA) .
- Key Considerations : Standardize reaction conditions to minimize batch-to-batch variability and employ calibration curves using certified reference materials .
Q. What spectroscopic techniques are most effective for distinguishing Norgestimate-d3 (major) from its non-deuterated analogs?
- Methodological Answer : Combine Mass Spectrometry (MS) to detect the +3 Da mass shift and Infrared (IR) spectroscopy to identify C-D bond vibrations (~2100–2200 cm⁻¹). For nuclear magnetic resonance (NMR), leverage deuterium’s quadrupolar relaxation to differentiate signals in ²H-NMR spectra. Cross-validate findings with X-ray crystallography if crystalline forms are available .
- Validation Strategy : Compare spectral data against databases (e.g., NIST Chemistry WebBook) and replicate analyses across multiple instruments to confirm reproducibility .
Advanced Research Questions
Q. How can in vitro metabolic studies be optimized to trace Norgestimate-d3 (major) degradation pathways in hepatic models?
- Methodological Answer : Use primary hepatocyte cultures or HepG2 cell lines incubated with isotopically labeled compound. Apply liquid chromatography-tandem MS (LC-MS/MS) to monitor deuterium retention in metabolites. Employ isotopic tracing to distinguish phase I/II metabolism pathways and quantify metabolic half-lives. Include negative controls (non-deuterated compound) to isolate isotope-specific effects .
- Data Interpretation : Use kinetic modeling (e.g., Michaelis-Menten equations) to estimate enzyme affinity changes due to deuteration .
Q. What statistical approaches resolve contradictory data in Norgestimate-d3 (major) pharmacokinetic studies across heterogeneous cohorts?
- Methodological Answer : Apply meta-regression to adjust for confounding variables (e.g., age, CYP3A4 polymorphism). Conduct sensitivity analyses to test robustness of findings. Use Bayesian hierarchical models to account for inter-study variance. Validate with bootstrap resampling to assess confidence intervals .
- Contradiction Mitigation : Clearly document exclusion criteria and pre-register hypotheses to reduce hindsight bias. Cross-check raw data for instrument calibration errors or isotopic cross-contamination .
Q. How should long-term stability studies be structured to evaluate Norgestimate-d3 (major) degradation under accelerated storage conditions?
- Methodological Answer : Design stress testing protocols per ICH Q1A guidelines, exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and light. Use HPLC-MS to quantify degradation products (e.g., retro-aldol cleavage byproducts). Calculate activation energy (Eₐ) via Arrhenius plots to extrapolate shelf-life. Include non-deuterated controls to isolate isotope stability effects .
- Reporting Standards : Adhere to STrengthening the Reporting of Observational studies in Epidemiology (STROBE) guidelines for transparency in degradation kinetics .
Hypothesis-Driven Research Design
Q. What criteria should guide hypothesis formulation when investigating Norgestimate-d3 (major) receptor-binding selectivity?
- Methodological Answer : Base hypotheses on crystallographic data of progesterone receptor (PR) ligand-binding domains. Predict deuterium’s steric and electronic effects on binding affinity using molecular dynamics simulations. Validate via competitive binding assays (e.g., radioligand displacement) and compare ΔG values between deuterated/non-deuterated forms .
- Literature Integration : Systematically review PR isoform-specific binding studies to justify gaps (e.g., PR-B vs. PR-A selectivity) .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility when publishing chromatographic data for Norgestimate-d3 (major)?
- Methodological Answer : Provide raw chromatograms (e.g., .CDF files) with annotated retention times, peak integration parameters, and column specifications (e.g., C18, 2.6 µm particle size). Include batch-specific deuterium enrichment ratios and reference standard certificates. Use open-source platforms like Zenodo for data archiving .
- Peer Review Checklist : Require peer reviewers to replicate peak identification using blinded samples and independent instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
